JNJ-18038683 - 851376-05-1

JNJ-18038683

Catalog Number: EVT-1577088
CAS Number: 851376-05-1
Molecular Formula: C26H28ClN3O7
Molecular Weight: 530.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JNJ-18038683 is a small molecule compound classified as a 5-hydroxytryptamine type 7 receptor antagonist. It has been investigated for its potential therapeutic effects in treating conditions such as depression and sleep disorders. The compound's efficacy has been demonstrated in both preclinical and clinical studies, particularly in enhancing serotonin transmission and modifying rapid eye movement sleep patterns.

Source and Classification

JNJ-18038683 was developed by Janssen Pharmaceuticals and is recognized for its role in pharmacological research targeting the serotonin 7 receptor. The compound's molecular formula is C26H28ClN3O7C_{26}H_{28}ClN_{3}O_{7} with a CAS Registry number of 851376-05-1. Its primary classification is as a small molecule drug, specifically designed to interact with the serotonin receptor system, which plays a crucial role in mood regulation and sleep cycles .

Synthesis Analysis

Methods and Technical Details

The synthesis of JNJ-18038683 involves several key steps, utilizing various organic chemistry techniques. The synthetic route typically includes:

  1. Formation of the core structure: This involves the creation of the hexahydropyrazolo[3,4-d]azepine framework, which is essential for the compound's activity.
  2. Functionalization: The introduction of specific substituents, such as the 4-chlorophenyl group and the propanetricarboxylate moiety, enhances receptor binding affinity.
  3. Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.

Analytical methods such as high-performance liquid chromatography (HPLC) are employed to verify the purity and identity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of JNJ-18038683 can be described as follows:

  • Core Structure: The compound features a hexahydropyrazolo[3,4-d]azepine backbone.
  • Substituents: It includes a 4-chlorophenyl group attached to one nitrogen atom of the pyrazole ring and a propanetricarboxylate group that contributes to its pharmacological properties.

The InChIKey for JNJ-18038683 is DIQZMBPDLFAJLK-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .

Chemical Reactions Analysis

Reactions and Technical Details

JNJ-18038683 primarily acts as an antagonist at the serotonin 7 receptor, blocking its activation by endogenous serotonin. This blockade leads to various downstream effects, particularly in neurotransmitter modulation. The compound has been shown to enhance serotonin transmission and exhibit antidepressant-like behaviors in rodent models.

In vitro studies have demonstrated that JNJ-18038683 can alter neurotransmitter levels, including serotonin, norepinephrine, and dopamine, when administered in various formulations .

Mechanism of Action

Process and Data

The mechanism of action for JNJ-18038683 involves its selective antagonism of the serotonin 7 receptor. By inhibiting this receptor, the compound effectively:

This mechanism suggests potential applications in treating mood disorders by stabilizing serotonin levels and improving sleep quality.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JNJ-18038683 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 505.97 g/mol
  • Solubility: Soluble in dimethyl sulfoxide and formulated in various buffers for biological assays.
  • Stability: Stability studies indicate that the compound remains effective under standard laboratory conditions.

These properties are critical for determining suitable formulations for clinical use .

Applications

Scientific Uses

JNJ-18038683 has several applications in scientific research:

  1. Pharmacological Studies: Used as a tool compound to investigate the role of serotonin 7 receptors in various physiological processes.
  2. Depression Research: Evaluated for its potential antidepressant effects in clinical trials involving patients with major depressive disorder.
  3. Sleep Studies: Investigated for its impact on sleep architecture, particularly concerning REM sleep suppression.

The ongoing research into JNJ-18038683 highlights its significance within neuropharmacology and its potential therapeutic applications .

Introduction to JNJ-18038683

Discovery and Development History

JNJ-18038683 was identified through Johnson & Johnson’s targeted drug discovery programs aimed at developing selective 5-HT₇ receptor modulators. Preclinical characterization demonstrated its high binding affinity (pKi = 8.19–8.50 for rat and human 5-HT₇ receptors) and functional antagonism, evidenced by dose-dependent inhibition of 5-HT-stimulated adenylate cyclase activity [1] [10]. Following promising animal studies, it progressed to clinical trials. A Phase I study in healthy volunteers (2007–2010) confirmed target engagement by demonstrating significant suppression of rapid eye movement (REM) sleep—a biomarker linked to antidepressant effects [1] [3]. By 2015, Phase II trials were initiated for major depressive disorder (MDD) and bipolar disorder (BD), focusing on cognition and mood stabilization [4] [7]. The MDD trial (NCT01235832) failed primary endpoints due to high placebo responses, though post hoc analysis suggested efficacy in enriched subgroups [3]. A 2024 Phase II trial for bipolar cognitive impairment (NCT02466685) showed no significant benefit over placebo, though both groups improved over time [8]. Development for MDD is discontinued, but it remains active in bipolar disorder trials [7] [9].

Table 1: Key Milestones in JNJ-18038683 Development

YearPhaseIndicationOutcomeReference
Pre-2012PreclinicalDepression/CognitionHigh 5-HT₇ affinity; REM sleep suppression in rodents [1] [10]
2012Phase IHealthy VolunteersReduced REM sleep duration and latency in humans [1] [3]
2015Phase IIMajor Depressive DisorderFailed primary endpoint (high placebo response); efficacy in post hoc analysis [3] [9]
2015–2024Phase IIBipolar DisorderActive trial for cognition (NCT02466685); no significant efficacy in 2024 results [8] [9]

Pharmacological Classification: 5-HT₇ Receptor Antagonism

JNJ-18038683 is classified as a selective 5-HT₇ receptor antagonist. It binds with nanomolar affinity to both rat and human 5-HT₇ receptors (pKi = 8.19 ± 0.02 and 8.20 ± 0.01, respectively), with Hill slopes near unity, indicating single-site competitive binding [1] [10]. Functional assays in HEK293 cells expressing 5-HT₇ receptors confirmed antagonism through dose-dependent inhibition of 5-HT-mediated adenylyl cyclase activation (pKB aligned with binding Ki values) [10]. The compound exhibits >10-fold selectivity over the closely related 5-HT₆ receptor and negligible activity at other serotonin subtypes (e.g., 5-HT₁A, 5-HT₂A), dopamine, or adrenergic receptors [1] [4]. This selectivity profile is critical for isolating 5-HT₇-mediated effects in complex neuropsychiatric models.

Table 2: Selectivity Profile of JNJ-18038683

ReceptorAffinity (pKi/Ki)Functional ActivityExperimental System
5-HT₇ (Human)8.20 ± 0.01Antagonist (pKB = 8.15)HEK293 cells
5-HT₇ (Rat)8.19 ± 0.02Antagonist (pKB = 8.10)HEK293 cells, rat thalamus
5-HT₆~7.2 (10-fold lower)Not antagonisticBinding assays
Other 5-HT>100-fold selectivityInactiveBroad receptor panels

Rationale for Targeting Serotonergic Pathways in Neuropsychiatric Disorders

The serotonergic system, particularly 5-HT₇ receptors, regulates key processes disrupted in neuropsychiatric disorders:

  • Circadian Rhythms and Sleep Architecture: 5-HT₇ receptors are densely expressed in the suprachiasmatic nucleus (SCN), thalamus, and hippocampus [2] [5]. Antagonists like JNJ-18038683 block light- or agonist-induced phase shifts in circadian rhythms and suppress REM sleep. In rodents, JNJ-18038683 (1–10 mg/kg) increased REM latency and reduced REM duration, effects sustained over 7 days without tolerance [1] [2]. These findings translated to humans: a 20 mg dose reduced REM sleep in healthy volunteers, mirroring effects of established antidepressants [2] [3]. REM suppression is a recognized biomarker for antidepressant efficacy, supporting 5-HT₇ antagonism as a novel mechanism for mood disorders [5].
  • Synaptic Plasticity and Cognition: 5-HT₇ receptors modulate synaptic strength in the hippocampus and prefrontal cortex. Antagonists enhance long-term potentiation (LTP) and improve performance in rodent cognitive models (e.g., novel object recognition, reversal learning) [5] [10]. JNJ-18038683 potentiated citalopram-induced increases in prefrontal serotonin release in rats, suggesting synergistic pro-cognitive effects [2]. This mechanistic synergy underpinned its investigation in bipolar cognitive impairment, though clinical trials yielded negative results [8].
  • Mood Regulation Pathways: Preclinical studies link 5-HT₇ blockade to antidepressant-like effects. JNJ-18038683 reduced immobility in the mouse tail suspension test (0.3–1 mg/kg), an effect comparable to selective serotonin reuptake inhibitors (SSRIs) [1] [5]. Notably, it enhanced SSRI efficacy: co-administration with citalopram amplified REM suppression and serotonin release in rodents and humans [2] [3]. This positions 5-HT₇ antagonists as potential adjunctive therapies for treatment-resistant depression.

Properties

CAS Number

851376-05-1

Product Name

JNJ-18038683

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C26H28ClN3O7

Molecular Weight

530.0 g/mol

InChI

InChI=1S/C20H20ClN3.C6H8O7/c21-17-8-6-16(7-9-17)20-18-10-12-22-13-11-19(18)24(23-20)14-15-4-2-1-3-5-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-9,22H,10-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

DIQZMBPDLFAJLK-UHFFFAOYSA-N

SMILES

C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-1-(phenylmethyl)pyrazolo(3,4-d)azepine 2-hydroxy-1,2,3-propanetricarboxylate
JNJ-18038683

Canonical SMILES

C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.